1-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride

Catalog No.
S3311946
CAS No.
882562-67-6
M.F
C11H20Cl3N3
M. Wt
300.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Pyridin-2-ylmethyl)piperidin-4-amine trihydroch...

CAS Number

882562-67-6

Product Name

1-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride

IUPAC Name

1-(pyridin-2-ylmethyl)piperidin-4-amine;trihydrochloride

Molecular Formula

C11H20Cl3N3

Molecular Weight

300.7 g/mol

InChI

InChI=1S/C11H17N3.3ClH/c12-10-4-7-14(8-5-10)9-11-3-1-2-6-13-11;;;/h1-3,6,10H,4-5,7-9,12H2;3*1H

InChI Key

MUBUWWBOUSCPBP-UHFFFAOYSA-N

SMILES

C1CN(CCC1N)CC2=CC=CC=N2.Cl.Cl.Cl

Canonical SMILES

C1CN(CCC1N)CC2=CC=CC=N2.Cl.Cl.Cl

The exact mass of the compound 1-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride, also known as Pyridin-2-ylmethylpiperidin-4-ylamine trihydrochloride, is a heterocyclic organic compound with the molecular formula C₁₁H₂₀Cl₃N₃ and a molecular weight of approximately 300.7 g/mol. This compound features a piperidine ring and a pyridine moiety, indicating its classification as a tertiary amine. It appears as a pale yellow crystalline solid and is highly soluble in water and methanol, with limited solubility in organic solvents like ethanol and chloroform .

The chemical reactivity of 1-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride is primarily influenced by its amine functional groups. It can undergo various reactions typical of amines, including:

  • Alkylation: Reacting with alkyl halides to form more complex amines.
  • Acylation: The introduction of acyl groups can yield amides.
  • Nucleophilic substitutions: The nitrogen atoms can act as nucleophiles in substitution reactions.

Specific reaction pathways depend on the substituents and conditions employed during synthesis.

Research indicates that 1-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride demonstrates potential biological activities, particularly in the fields of neurology and pharmacology. Its structural similarity to known neurotransmitter systems suggests possible interactions with receptors involved in neurotransmission. Preliminary studies have indicated that it may exhibit activity related to:

  • Neurotransmitter modulation: Potential effects on serotonin and dopamine pathways.
  • Antidepressant-like properties: Similar compounds have shown promise in alleviating symptoms of depression.

Further research is necessary to elucidate its precise mechanisms of action and therapeutic potential.

The synthesis of 1-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride typically involves several steps:

  • Starting Materials: The synthesis often begins with 1-(2-bromoethyl)pyridin-2-amine and 4-piperidin-4-ylaminobutan-1-ol.
  • Catalysis: A palladium catalyst is commonly employed to facilitate coupling reactions.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are utilized to confirm the structure and purity of the synthesized compound.

1-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride has several potential applications, including:

  • Research in pharmacology: Investigating its effects on neurotransmitter systems.
  • Development of therapeutic agents: Exploring its use in treating neurological disorders.

Due to its unique structure, it may also serve as a scaffold for designing new compounds with enhanced biological activity.

Interaction studies involving 1-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride focus on its binding affinity to various receptors. These studies are crucial for understanding its potential therapeutic effects:

  • Receptor Binding Assays: Evaluating how the compound interacts with serotonin and dopamine receptors.
  • Functional Studies: Assessing the physiological effects of receptor activation or inhibition.

Such studies provide insights into the compound's pharmacodynamics and pharmacokinetics.

Several compounds share structural similarities with 1-(Pyridin-2-ylmethyl)piperidin-4-amine trihydrochloride. Here are some notable examples:

Compound NameCAS NumberKey Features
1-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride882562-67-6Similar piperidine structure; different pyridine position
1-Pyridin-2-ylmethylpiperidin-4-one11229258Contains a carbonyl group; potential for different reactivity
[1-(pyridin-3-carbonyl)piperidine]16035791Features an additional carbonyl group; altered biological properties

Uniqueness: The unique positioning of the pyridine ring relative to the piperidine moiety distinguishes it from other similar compounds, potentially affecting its biological activity and interaction profiles.

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 04-15-2024

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